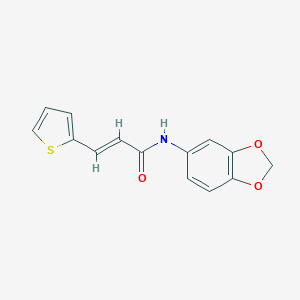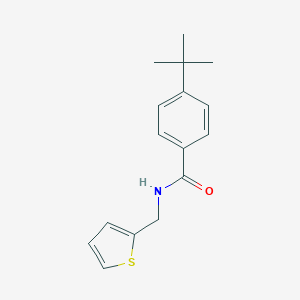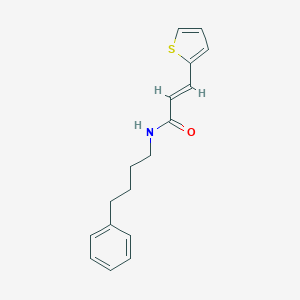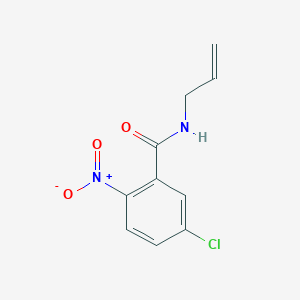
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, also known as BTA, is a synthetic compound with potential applications in scientific research. BTA is a member of the acrylamide family, which is widely used in various fields such as chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have several biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential applications in the field of inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. One of the limitations of using N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in lab experiments is its potential toxicity. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to be toxic to certain cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide. One of the future directions is to investigate the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail. Another future direction is to investigate the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields such as neurodegenerative diseases and infectious diseases. Another future direction is to investigate the potential toxicity of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is a synthetic compound with potential applications in scientific research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to have potential applications in cancer research and inflammation research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has several biochemical and physiological effects, including inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has potential advantages and limitations for lab experiments. There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide, including investigating the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in more detail and investigating the potential applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide in other fields.
Synthesemethoden
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can be synthesized by the reaction of 2-thiophene carboxylic acid with 3-aminophenol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 2-bromo-1,3-benzodioxole in the presence of palladium acetate and triphenylphosphine to obtain the final product, N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is in the field of cancer research. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBIWHNHHVHMM-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Bromophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458298.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B458304.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]butanamide](/img/structure/B458305.png)
![2-(2,5-dichlorophenoxy)-N-(6-{[(2,5-dichlorophenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B458306.png)

![5-chloro-2-nitro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B458310.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]octanamide](/img/structure/B458313.png)
![Propyl 4-(4-tert-butylphenyl)-2-[(3-cyclopentylpropanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B458314.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)